molecular formula C21H16 B3394646 1,1-Diphenylprop-2-ynylbenzene CAS No. 6104-51-4

1,1-Diphenylprop-2-ynylbenzene

Cat. No.: B3394646
CAS No.: 6104-51-4
M. Wt: 268.4 g/mol
InChI Key: AMZSHJIXZCGCEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Diphenylprop-2-ynylbenzene: is an organic compound with the molecular formula C21H16 . It is characterized by the presence of a benzene ring substituted with a propynyl group and two phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diphenylprop-2-ynylbenzene can be synthesized through several methods. One common approach involves the reaction of triphenylchloromethane with acetylene in the presence of a strong base such as sodium amide . This reaction typically occurs under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound often involves the use of Grignard reagents . For example, triphenylchloromethane can react with ethylmagnesium bromide to form the desired product. This method is favored for its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diphenylprop-2-ynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Bromine, nitric acid.

Major Products Formed:

Scientific Research Applications

1,1-Diphenylprop-2-ynylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,1-Diphenylprop-2-ynylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process is facilitated by the presence of electron-donating groups on the benzene ring, which enhance its reactivity .

Comparison with Similar Compounds

  • 1,1-Diphenylprop-2-enylbenzene
  • 1,1-Diphenylprop-2-ynoxy(trimethyl)silane
  • 1,1-Diphenylprop-2-ynyl pyrrolidine-1-carboxylate
  • 1,1-Diphenylprop-2-ynyl N-ethylcarbamate

Comparison: 1,1-Diphenylprop-2-ynylbenzene is unique due to its triple bond in the propynyl group, which imparts distinct reactivity compared to its analogs. For instance, 1,1-Diphenylprop-2-enylbenzene, which contains a double bond, exhibits different reactivity patterns in electrophilic addition reactions. The presence of the triple bond in this compound also influences its physical properties, such as boiling and melting points .

Properties

IUPAC Name

1,1-diphenylprop-2-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h1,3-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZSHJIXZCGCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399381
Record name Benzene, 1,1',1''-(2-propynylidyne)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6104-51-4
Record name 1,1′,1′′-(2-Propynylidyne)tris[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6104-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1',1''-(2-propynylidyne)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Diphenylprop-2-ynylbenzene
Reactant of Route 2
Reactant of Route 2
1,1-Diphenylprop-2-ynylbenzene
Reactant of Route 3
Reactant of Route 3
1,1-Diphenylprop-2-ynylbenzene
Reactant of Route 4
1,1-Diphenylprop-2-ynylbenzene
Reactant of Route 5
1,1-Diphenylprop-2-ynylbenzene
Reactant of Route 6
1,1-Diphenylprop-2-ynylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.